[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride
CAS No.:
Cat. No.: VC18624592
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO2 |
|---|---|
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | [(5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c9-5-6-3-7-4-8(6)1-2-10-7;/h6-7,9H,1-5H2;1H/t6-,7+;/m0./s1 |
| Standard InChI Key | IGSKQDNDLUPFQJ-UOERWJHTSA-N |
| Isomeric SMILES | C1CO[C@@H]2C[C@H](N1C2)CO.Cl |
| Canonical SMILES | C1COC2CC(N1C2)CO.Cl |
Introduction
Structural and Stereochemical Features
Core Bicyclic Architecture
The compound’s defining feature is its bicyclo[3.2.1]octane scaffold, which combines a 4-oxa-1-azabicyclic system. The oxygen atom occupies the 4-position of the seven-membered ring, while the nitrogen atom resides at the 1-position. This arrangement creates a rigid, three-dimensional structure that influences its electronic and steric properties. X-ray crystallography data for similar compounds reveal chair-like conformations in the oxazabicyclo framework, which may enhance binding affinity to biological targets .
Stereochemical Configuration
The (1R,5R,7S) configuration specifies the absolute stereochemistry at three chiral centers. The hydroxymethyl group (-CH₂OH) at position 7 adopts an axial orientation, as determined by nuclear Overhauser effect (NOE) spectroscopy in related structures . This spatial arrangement is critical for molecular interactions, as evidenced by the reduced activity of epimers in enzymatic assays .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | [(5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Canonical SMILES | C1COC2CC(N1C2)CO.Cl |
| Isomeric SMILES | C1CO[C@@H]2CC@HCO.Cl |
| InChI Key | IGSKQDNDLUPFQJ-UOERWJHTSA-N |
Synthesis and Physicochemical Properties
Synthetic Pathways
The hydrochloride salt is typically synthesized via acid-mediated protonation of the free base [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol. The parent compound is accessible through a multi-step sequence involving:
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Ring-Closing Metathesis: Formation of the bicyclic framework using Grubbs catalysts .
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Asymmetric Hydroxylation: Sharpless epoxidation or enzymatic resolution to establish stereocenters .
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Salt Formation: Treatment with hydrochloric acid to improve solubility and stability.
Physicochemical Profile
The compound’s hydrochloride salt form enhances aqueous solubility (predicted logS = -1.2) compared to the free base (logS = -2.8). Polar surface area calculations (PSA = 52.7 Ų) indicate moderate membrane permeability, while the AlogP value (0.94) suggests balanced lipophilicity .
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 179.64 g/mol |
| Melting Point | 218–220°C (dec.) |
| Solubility (Water) | 12.5 mg/mL |
| pKa (Amine) | 8.9 ± 0.2 |
Research Gaps and Future Directions
Despite its promising scaffold, [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol hydrochloride lacks comprehensive biological data. Priority research areas include:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume